2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
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Description
“2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate” is a chemical compound with the CAS number 1936592-58-3 . It has a molecular formula of C14H20ClN3O2 and a molecular weight of 297.78 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 409.5±45.0 °C and a predicted density of 1.205±0.06 g/cm3 . Its pKa is predicted to be 1.03±0.20 .Scientific Research Applications
Chemical Structure and Properties
Research into benzazepine derivatives, which are structurally related to 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate, reveals their potential in various chemical applications. For example, Guerrero et al. (2014) explored the properties of four benzazepine derivatives, investigating their hydrogen-bonded assembly across different dimensions. These compounds are linked through various hydrogen bonds, suggesting potential applications in molecular engineering and design (Guerrero et al., 2014).
Synthetic Applications
The synthesis of related compounds highlights the potential utility of 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate in organic chemistry. Bullock et al. (1972) demonstrated the preparation of tetrahydropyrimidin-2-one and its rearrangement to give methoxy- and cyano- derivatives, indicating its potential use in synthesizing complex organic molecules (Bullock et al., 1972).
Medicinal Chemistry and Drug Development
Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are structurally related to the compound . Their study focused on the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, indicating potential applications in medicinal chemistry and drug development (Kappe & Roschger, 1989).
Pharmaceutical and Biological Research
Sirakanyan et al. (2019) synthesized new derivatives from a compound structurally similar to 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate. Their research into the azido-tetrazole tautomerism of these derivatives indicates potential pharmaceutical and biological applications (Sirakanyan et al., 2019).
properties
IUPAC Name |
tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-9-16-11-6-8-18(13(19)20-14(2,3)4)7-5-10(11)12(15)17-9/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVYMYMCHZEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
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